USP1 Inhibitory Potency: Ortho-Cyclopropyl Contributes to 50 nM IC₅₀ in a Clinical Candidate Scaffold
The 2‑(2‑cyclopropylphenyl) fragment, when incorporated into the purinone scaffold of Compound I‑98 (US 11,161,848), yields an IC₅₀ of 50 nM against recombinant human USP1 in a biochemical HTS assay (20 μL volume, 20 mM Tris‑HCl, pH 8.0) [1][2]. Literature SAR indicates that replacement of the cyclopropyl group with H, methyl, or ethyl results in a ≥ 3‑fold loss of potency, while the isopropyl analog suffers from an unfavorable steric clash that reduces binding affinity by > 10‑fold [2]. This demonstrates that the ortho‑cyclopropyl configuration is optimal for steric complementarity with the USP1 active site, directly translating the building block’s structural feature into a measurable biological advantage.
| Evidence Dimension | USP1 Inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (Compound I‑98 containing 2‑(2‑cyclopropylphenyl) fragment) |
| Comparator Or Baseline | H (unsubstituted) analog: IC₅₀ > 150 nM; Methyl analog: IC₅₀ ≈ 150 nM; Ethyl analog: IC₅₀ ≈ 200 nM; Isopropyl analog: IC₅₀ > 500 nM |
| Quantified Difference | ≥ 3‑fold superior to methyl/ethyl; > 10‑fold superior to isopropyl |
| Conditions | Biochemical HTS assay; recombinant human USP1; 20 mM Tris‑HCl, pH 8.0; 20 μL final volume |
Why This Matters
Directly links the ortho‑cyclopropyl building block to a ≥ 3‑fold potency advantage in a therapeutically relevant target (USP1), making it the preferred precursor for oncology‑focused medicinal chemistry campaigns.
- [1] BindingDB BDBM522540, Affinity Data: IC₅₀ = 50 nM, Target: Ubiquitin carboxyl‑terminal hydrolase 1 (Human), US11161848, Compound I‑98, https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=522540 View Source
- [2] US Patent 11,161,848 B2, Purinones as ubiquitin‑specific protease 1 inhibitors, Comparative SAR data indicating ortho‑cyclopropyl superiority, https://patents.google.com/patent/US11161848B2/en View Source
